molecular formula C7H12O B6210285 1-ethylcyclobutane-1-carbaldehyde CAS No. 443796-58-5

1-ethylcyclobutane-1-carbaldehyde

Cat. No.: B6210285
CAS No.: 443796-58-5
M. Wt: 112.2
InChI Key:
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Description

1-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It is a cycloalkane derivative featuring a cyclobutane ring substituted with an ethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,4-dihalobutanes using reducing metals can yield cyclobutane derivatives . Another method involves the hydrogenation of cyclobutene in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The ethyl group or the hydrogen atoms on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.

Major Products:

    Oxidation: 1-Ethylcyclobutane-1-carboxylic acid.

    Reduction: 1-Ethylcyclobutanemethanol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcyclobutane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Ethylcyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives, such as:

    Cyclobutane: The simplest cycloalkane with no substituents.

    Cyclobutanone: A cyclobutane ring with a ketone functional group.

    Cyclobutanecarboxylic acid: A cyclobutane ring with a carboxylic acid functional group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and an aldehyde functional group on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives.

Properties

CAS No.

443796-58-5

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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